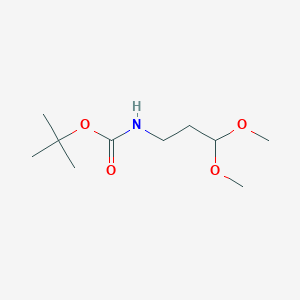
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that is widely used in scientific research. This compound is a carbamate ester and is also known by the name of tert-butyl (3,3-dimethoxypropyl) carbamate. It is a colorless liquid that is soluble in organic solvents like ethanol, methanol, and chloroform. Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) has various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) is not well-understood. However, it is believed that this compound acts as a carbamate ester and reacts with various biological molecules like proteins and enzymes. This reaction can lead to the modification of the biological molecules and can result in the inhibition or activation of their function.
Biochemical and Physiological Effects:
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has various biochemical and physiological effects. It has been shown to have antifungal and antibacterial activity. In addition, this compound has been shown to have anticancer activity. Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has also been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system.
実験室実験の利点と制限
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has various advantages and limitations for lab experiments. One of the advantages of this compound is that it is easy to synthesize and purify. In addition, it has a wide range of applications in organic synthesis and drug development. However, one of the limitations of this compound is that its mechanism of action is not well-understood, which makes it difficult to predict its biological activity.
将来の方向性
There are many future directions for the research on Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)). One of the directions is to study its mechanism of action in more detail. This will help to understand its biological activity and will aid in the development of new drugs. Another direction is to explore its potential as a therapeutic agent for various diseases like cancer and Alzheimer's disease. In addition, the synthesis of new derivatives of this compound can lead to the discovery of new biologically active compounds.
Conclusion:
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) is a carbamate ester that has various applications in scientific research. It is easy to synthesize and has a wide range of applications in organic synthesis and drug development. The mechanism of action of this compound is not well-understood, but it has been shown to have antifungal, antibacterial, and anticancer activity. There are many future directions for the research on this compound, including the study of its mechanism of action and the exploration of its potential as a therapeutic agent for various diseases.
合成法
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) can be synthesized by the reaction of tert-butanol and 3,3-dimethoxypropyl isocyanate. The reaction is carried out in the presence of a catalyst like triethylamine. The product is then purified by distillation and recrystallization. The synthesis method of this compound is well-established and has been used by many researchers.
科学的研究の応用
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has various applications in scientific research. It is used as a protecting group for amines in organic synthesis. It is also used as a reagent for the synthesis of carbamate derivatives. In addition, this compound is used as a precursor for the synthesis of various biologically active compounds like antifungal agents, antibacterial agents, and anticancer agents. Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has also been used in the development of new drugs.
特性
CAS番号 |
180387-11-5 |
|---|---|
製品名 |
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) |
分子式 |
C10H21NO4 |
分子量 |
219.28 g/mol |
IUPAC名 |
tert-butyl N-(3,3-dimethoxypropyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)11-7-6-8(13-4)14-5/h8H,6-7H2,1-5H3,(H,11,12) |
InChIキー |
XIVKXOKMTARAJA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC(OC)OC |
正規SMILES |
CC(C)(C)OC(=O)NCCC(OC)OC |
同義語 |
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)
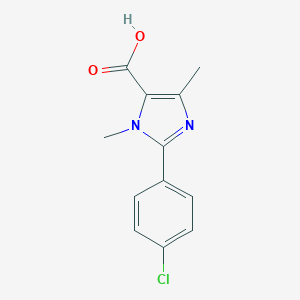
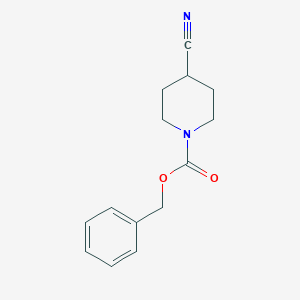

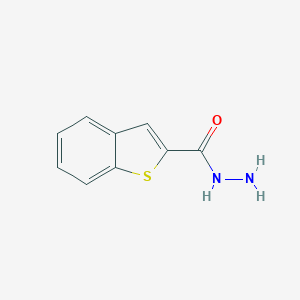
![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)
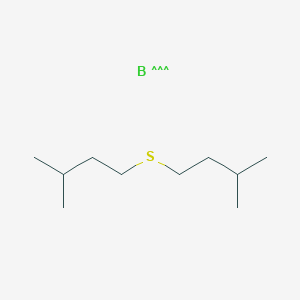

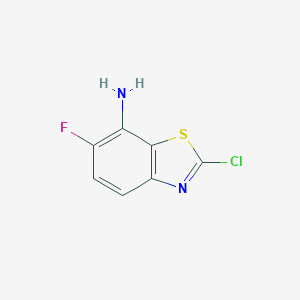
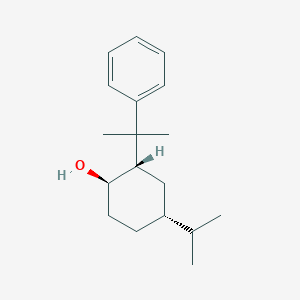
![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)
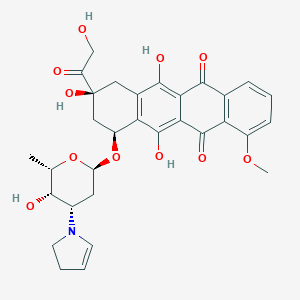
![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)
![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)